(3-Methylcyclopenta-1,4-dien-1-yl)benzene
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Overview
Description
(3-Methylcyclopenta-1,4-dien-1-yl)benzene is an organic compound with the molecular formula C12H12 It consists of a benzene ring attached to a cyclopentadiene ring, which is substituted with a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclopenta-1,4-dien-1-yl)benzene typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. The cyclopentadiene ring can be synthesized through the reaction of cyclopentadiene with a suitable dienophile, followed by methylation at the third position. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Methylcyclopenta-1,4-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(3-Methylcyclopenta-1,4-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Methylcyclopenta-1,4-dien-1-yl)benzene involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A precursor in the synthesis of (3-Methylcyclopenta-1,4-dien-1-yl)benzene.
Benzene: The aromatic ring present in the compound.
Methylcyclopentadiene: A similar compound with a methyl group on the cyclopentadiene ring.
Uniqueness
This compound is unique due to its combined structure of a benzene ring and a methyl-substituted cyclopentadiene ring. This dual-ring system imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
54524-34-4 |
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Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(3-methylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C12H12/c1-10-7-8-12(9-10)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
UXKQLWQGWXLMEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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